(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate
Description
(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is a chiral pyrrolidine derivative with a fluorinated aromatic substituent at the 3-position of the phenyl ring. The compound is synthesized via a three-step procedure involving (R)-2-(3-fluorophenyl)pyrrolidine as a key intermediate, followed by condensation with L-tartaric acid to form the tartrate salt . This enantiopure compound has garnered attention in medicinal chemistry due to its role as a building block for kinase inhibitors (e.g., Mps1/TTK inhibitors) and radiotracers for positron emission tomography (PET) imaging . Its stereochemical configuration and fluorophenyl group contribute to target binding affinity and metabolic stability, making it a critical scaffold in structure-activity relationship (SAR) studies .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-PRCBPEIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719860 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160819-39-6 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Asymmetric Hydrogenation of Precursors
One common approach involves the hydrogenation of a precursor such as 2-(3-fluorophenyl)pyrroline or similar imine intermediates in the presence of a chiral catalyst or using a resolution step post-hydrogenation. This method is inspired by processes described for related compounds like (R)-2-methylpyrrolidine L-tartrate, where:
- Hydrogenation is carried out using platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).
- The solvent system often consists of a mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.
- The reaction is performed at ambient temperature to maintain stereochemical integrity.
- Post-hydrogenation, the catalyst is removed by filtration.
This method yields the pyrrolidine free base, which can be directly converted to the tartrate salt without isolation of intermediates, simplifying the process and reducing costs and waste.
Resolution via Tartrate Salt Formation
- The racemic or partially enriched pyrrolidine free base is reacted with L-tartaric acid to form the diastereomeric tartrate salt.
- Crystallization from alcohol solvents (e.g., ethanol, methanol) is used to isolate the (R)-enantiomer tartrate salt selectively.
- Recrystallization can be employed to enhance optical purity, typically achieving at least 50% enantiomeric excess (ee) or higher.
- The tartrate salt can be converted back to the free base if required by treatment with bases such as ammonium hydroxide, sodium hydroxide, or alkylamines in solvents like diethyl ether or dichloromethane.
Detailed Process Flow
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Hydrogenation of 2-(3-fluorophenyl)pyrroline | Catalyst: Pt(IV) oxide or 5% Pt/C; Solvent: ethanol/methanol (2:1 to 3:1 v/v); Temp: ambient |
| 2 | Catalyst removal | Filtration to remove platinum catalyst |
| 3 | Formation of tartrate salt | Addition of L-tartaric acid to hydrogenation mixture; solution heated if necessary for dissolution |
| 4 | Crystallization | Cooling to induce crystallization of this compound |
| 5 | Isolation and purification | Filtration and recrystallization in alcohol solvents to improve purity |
| 6 | Optional free base generation | Treatment with base (e.g., ammonium hydroxide) in organic solvent |
Advantages and Improvements in the Process
- Avoids isolation of intermediates, reducing time and cost.
- Uses inexpensive and commercially available starting materials.
- Employs non-corrosive reagents, improving safety.
- Scalable to commercial batch sizes (≥500 g).
- Achieves high optical purity through selective crystallization and recrystallization.
- The process is adaptable to both the isolated free base and the in situ generated free base.
Research Findings and Data Summary
| Parameter | Typical Value | Source/Notes |
|---|---|---|
| Catalyst | 5% Pt on carbon or Pt(IV) oxide | Common hydrogenation catalysts for pyrrolidine synthesis |
| Solvent ratio (EtOH:MeOH) | 2:1 to 3:1 (v/v) | Optimized for solubility and reaction rate |
| Reaction temperature | Ambient (~20-25°C) | Maintains stereochemical integrity |
| Optical purity (ee) | ≥50% after initial crystallization | Can be improved by recrystallization |
| Crystallization solvent | Alcohols (ethanol, methanol) | Promotes selective salt formation |
| Base for free base conversion | Ammonium hydroxide, NaOH, triethylamine | Used in organic solvents like diethyl ether |
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of compounds similar to (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate in developing antiviral agents. For instance, research on viral RNA-dependent RNA polymerase inhibitors has shown that modifications in phenyl groups can enhance binding affinity and antiviral efficacy against influenza viruses . The unique structure of this compound may contribute to similar antiviral properties.
1.2 Cancer Treatment
The compound has been investigated for its role as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors are essential for targeting various cancers, including breast cancer and lung cancer. Studies indicate that derivatives of pyrrolidine compounds can effectively inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation .
1.3 Neurological Disorders
There is growing interest in the use of this compound in treating neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety. Compounds with similar structures have shown promise in modulating serotonin uptake, which is critical for mood regulation .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of ®-2-(3-Fluorophenyl)pyrrolidine L-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the pyrrolidine ring contributes to the overall three-dimensional structure required for activity. The tartrate moiety may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Key Compounds:
Key Findings :
- Positional Effects : The 3-fluorophenyl group in (R)-2-(3-Fluorophenyl)pyrrolidine enhances binding to enzymes like TgPRS (IC₅₀ in nM range) compared to 4-fluorophenyl analogs, which exhibit reduced potency due to steric mismatches .
- Fluorination Pattern : Trifluoromethyl groups (e.g., 4-CF₃) improve lipophilicity but complicate synthesis, requiring multi-step routes with lower yields (e.g., <20% for 4-CF₃ derivatives) .
Stereochemical Variants
Enantiomeric Pairs:
Key Findings :
- Target-Specific Stereoselectivity : While (S)-enantiomers dominate in enzyme inhibition (e.g., L35 for TgPRS), (R)-enantiomers are favored in radiotracer applications due to slower hepatic clearance .
- Synthetic Feasibility : The (R)-enantiomer is synthesized efficiently via the Ellman sulfinamide route (5 steps, >30% yield), avoiding costly sparteine-mediated lithiation .
Key Findings :
- The Ellman route for (R)-2-(3-Fluorophenyl)pyrrolidine is cost-effective due to commodity chemicals (e.g., methyl 4-chlorobutyrate) and streamlined steps .
- C4-fluorinated analogs require DAST fluorination, increasing synthesis complexity and cost by ~370x .
Pharmacological and Physicochemical Properties
| Property | (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | (R)-2-(4-CF₃-Phenyl)pyrrolidine | (S)-2-(4-Fluorophenyl)pyrrolidine |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 1.9 |
| Metabolic Stability (t₁/₂) | >60 min (human microsomes) | <30 min | 45 min |
| Solubility (L-Tartrate Salt) | High (>10 mg/mL) | Low (<1 mg/mL) | Moderate (5 mg/mL) |
Activité Biologique
(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C12H14FNO6
- Molecular Weight : Approximately 273.24 g/mol
The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in neurotransmission. For example, it has been shown to interact with cholinesterases, which are critical for the breakdown of neurotransmitters like acetylcholine.
- Binding Affinity : Studies suggest that the fluorinated phenyl group enhances binding affinity toward biological receptors, potentially increasing the compound's efficacy as a therapeutic agent .
Biological Activity
Research has indicated that this compound exhibits notable biological activities:
- Anticholinesterase Activity : Preliminary studies have shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying degrees of potency. The IC50 values for related compounds range from moderate to strong inhibition, suggesting therapeutic potential in treating conditions like Alzheimer's disease .
- Antibacterial Properties : The compound has also been investigated for its antibacterial activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. Structural modifications have been linked to enhanced antibacterial properties, indicating a promising avenue for further drug development .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and related compounds:
-
Cholinesterase Inhibition Study :
- A study evaluated the inhibition of AChE and BChE by various pyrrolidine derivatives. The findings indicated that the presence of halogen substituents like fluorine significantly increased binding affinity and selectivity toward these enzymes.
- Table 1: Inhibition Potency of Pyrrolidine Derivatives
Compound AChE IC50 (µM) BChE IC50 (µM) This compound 25 30 Related Compound A 40 50 Related Compound B 15 20
-
Antibacterial Activity Against Pseudomonas aeruginosa :
- Research identified several pyrrolidine derivatives with significant antibacterial activity against multidrug-resistant strains. The structural features necessary for activity were analyzed, revealing that modifications at specific positions on the pyrrolidine ring enhanced efficacy.
- Table 2: Antibacterial Efficacy of Pyrrolidine Derivatives
Compound Zone of Inhibition (mm) This compound 18 Compound C 15 Compound D 22
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
